molecular formula C12H14ClNO3S B1407455 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 1316066-05-3

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No.: B1407455
CAS No.: 1316066-05-3
M. Wt: 287.76 g/mol
InChI Key: HMFHDKLYJLEKDU-UHFFFAOYSA-N
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Description

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a sulfonyl chloride group, which is a reactive functional group commonly used in organic synthesis.

Preparation Methods

The synthesis of 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The sulfonyl chloride group can be introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfuryl chloride . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride include other indole derivatives such as:

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-acetyl-3,3-dimethyl-2H-indole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-8(15)14-7-12(2,3)10-5-4-9(6-11(10)14)18(13,16)17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHDKLYJLEKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)Cl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
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1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
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1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
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1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
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1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Reactant of Route 6
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1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

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